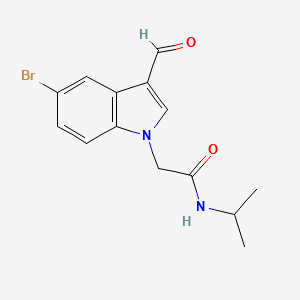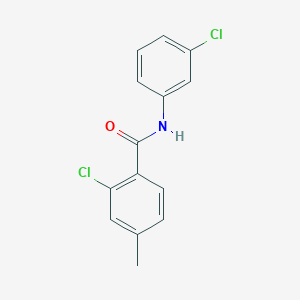
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide, also known as BRD3308, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
BRD4 contains two bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This interaction is necessary for the recruitment of transcriptional machinery and subsequent gene expression. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. It has also been shown to reduce inflammation in a mouse model of acute lung injury. However, further studies are needed to determine the full range of biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide in lab experiments is its specificity for BRD4, which may reduce off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide is complex and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research involving 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide. Another potential direction is the investigation of the effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide on gene expression and epigenetic regulation in different cell types and disease states. Finally, the potential use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide as an anticancer agent warrants further investigation in preclinical and clinical studies.
Méthodes De Synthèse
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide can be synthesized through a multi-step process involving the reaction of 5-bromo-3-formylindole with N-isopropylacetamide. The resulting compound has a molecular weight of 324.29 g/mol and a melting point of 173-175°C.
Applications De Recherche Scientifique
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has been identified as a potential inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. BRD4 has been implicated in various diseases, including cancer and inflammation, making it a promising target for drug development. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(2)16-14(19)7-17-6-10(8-18)12-5-11(15)3-4-13(12)17/h3-6,8-9H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUIQUBRRPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
